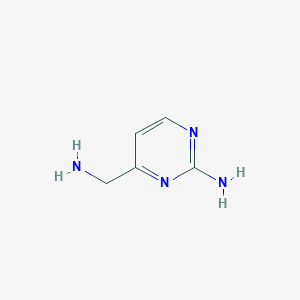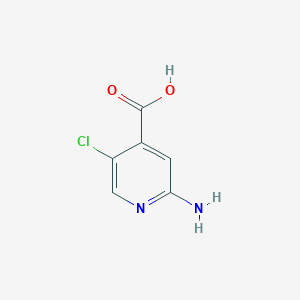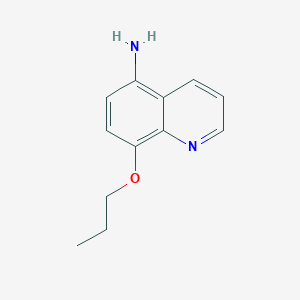
4-(Aminomethyl)pyrimidin-2-amine
Overview
Description
“4-(Aminomethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C5H8N4. It is also known as 4-(aminomethyl)-2-pyrimidinamine dihydrochloride . It has a molecular weight of 197.07 and is typically stored at room temperature . It is usually available in powder form .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which are structurally similar to this compound, has been reported in the literature . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Other methods for the synthesis of pyrimidines have also been described .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with an aminomethyl group attached . The InChI code for this compound is 1S/C5H8N4.2ClH/c6-3-4-1-2-8-5(7)9-4;;/h1-2H,3,6H2,(H2,7,8,9);2*1H .Physical And Chemical Properties Analysis
This compound is a powder that is typically stored at room temperature . It has a molecular weight of 197.07 .Scientific Research Applications
Synthesis and Derivatization
4-(Aminomethyl)pyrimidin-2-amine serves as a critical building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. For instance, a practical strategy was developed for the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Xiang et al., 2011). Similarly, novel dihydrofolate reductase inhibitors have been designed using 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues at the 5-position, showcasing the compound's role in developing antibacterial agents (Wyss et al., 2003).
Antitumor Activity and Kinase Inhibition
Derivatives of this compound have been evaluated for their antitumor activities and as kinase inhibitors. For example, new pyrido[3,4-d]pyrimidine derivatives showed potential as anticancer agents, with some compounds exhibiting highly selective activities against breast and renal cancer cell lines (Wei & Malhotra, 2012). Moreover, synthesis and evaluation of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues demonstrated potent inhibition of Ser/Thr kinases, highlighting the potential of pyrimidine derivatives in the treatment of diseases modulated by kinase activity (Deau et al., 2013).
Chemical Reactivity and Modification
The chemical reactivity of pyrimidine derivatives allows for the construction of various heterocyclic compounds. For instance, the study on the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols explored the regio- and stereoselective addition reaction, leading to novel synthetic routes for the development of pharmaceuticals (Čikotienė et al., 2007).
Corrosion Inhibition
Beyond pharmacological applications, pyrimidine derivatives also find use in materials science, such as in the inhibition of mild steel corrosion in acidic medium. New pyrimidine derivatives demonstrated significant inhibitive action, showcasing the chemical's versatility and potential in industrial applications (Yadav et al., 2015).
Safety and Hazards
The safety data sheet for 4-(Aminomethyl)pyrimidin-2-amine indicates that it is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
4-(Aminomethyl)pyrimidin-2-amine, a derivative of 2-aminopyrimidine, has been found to interact with several biological targets. It has shown potential as an inhibitor of PLK4 , a serine/threonine protein kinase that is a master regulator of centriole duplication . This compound has also been associated with antitrypanosomal and antiplasmodial activities, indicating potential interactions with the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 .
Mode of Action
For instance, in the case of PLK4, the compound may inhibit the kinase activity, thereby disrupting centriole duplication, a process crucial for maintaining genome integrity .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its primary targets. In the case of PLK4, the compound could affect pathways related to cell division and genome integrity . When acting against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, the compound may interfere with the life cycle of these organisms, thereby exerting its antitrypanosomal and antiplasmodial effects .
Pharmacokinetics
One study reported that a plk4 inhibitor derived from aminopyrimidine, similar to this compound, exhibited good plasma stability and liver microsomal stability . These properties could potentially influence the compound’s bioavailability, although further studies are needed to confirm this.
Result of Action
The result of this compound’s action can vary depending on the target. In the case of PLK4, the compound’s inhibitory action could lead to disruption of centriole duplication, potentially affecting cell division and genome integrity . When acting against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, the compound could inhibit the growth of these organisms, thereby exerting its antitrypanosomal and antiplasmodial effects .
properties
IUPAC Name |
4-(aminomethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,3,6H2,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXERKHYPNYNVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304205 | |
| Record name | 2-Amino-4-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929973-95-5 | |
| Record name | 2-Amino-4-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-imino-1,2-dihydropyrimidin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one](/img/structure/B3168424.png)
![(R)-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3168431.png)


![(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B3168454.png)

![(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate](/img/structure/B3168463.png)
![2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B3168470.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B3168488.png)

![2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3168490.png)

